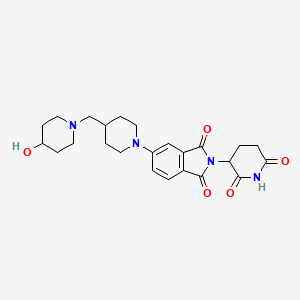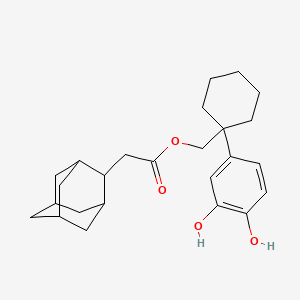![molecular formula C19H12BrClN6O B12367428 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile CAS No. 1414864-34-8](/img/structure/B12367428.png)
2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J9Z38 is a metabolite of cyantraniliprole, a broad-spectrum agrochemical insecticide belonging to the anthranilic diamide insecticide class. Cyantraniliprole is known for its effectiveness in controlling various pests on fruits, vegetables, cereals, and other crops. J9Z38 is formed as a result of environmental degradation or plant metabolism of cyantraniliprole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
J9Z38 is not synthesized directly but is a metabolite generated by the ring closure of cyantraniliprole. The transformation occurs during the environmental degradation or plant metabolism of cyantraniliprole .
Industrial Production Methods
There are no specific industrial production methods for J9Z38 as it is a metabolite of cyantraniliprole. The focus is on the production of cyantraniliprole, which is then applied to crops. J9Z38 is subsequently formed through natural processes in the environment .
Análisis De Reacciones Químicas
Types of Reactions
J9Z38 undergoes various chemical reactions, including:
Oxidation: J9Z38 can be oxidized under certain conditions.
Reduction: It can also undergo reduction reactions.
Substitution: J9Z38 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of J9Z38 .
Aplicaciones Científicas De Investigación
J9Z38 has several scientific research applications, including:
Chemistry: Used as a key indicator for the indirect detection and evaluation of cyantraniliprole residue levels
Biology: Studied for its role in the metabolism of cyantraniliprole in plants and its environmental fate
Medicine: Research on its potential effects on non-target organisms and its safety profile
Industry: Used in the development of analytical methods for detecting pesticide residues in various crops
Mecanismo De Acción
J9Z38 exerts its effects through the following mechanism:
Comparación Con Compuestos Similares
Similar Compounds
Cyantraniliprole: The parent compound of J9Z38, known for its broad-spectrum insecticidal activity
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mode of action
Uniqueness of J9Z38
J9Z38 is unique in that it is a metabolite formed from cyantraniliprole, providing insights into the environmental fate and degradation of the parent compound. Its presence is crucial for evaluating the residue levels of cyantraniliprole in various crops .
Propiedades
Número CAS |
1414864-34-8 |
|---|---|
Fórmula molecular |
C19H12BrClN6O |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-3,8-dimethyl-4-oxoquinazoline-6-carbonitrile |
InChI |
InChI=1S/C19H12BrClN6O/c1-10-6-11(9-22)7-12-16(10)24-18(26(2)19(12)28)14-8-15(20)25-27(14)17-13(21)4-3-5-23-17/h3-8H,1-2H3 |
Clave InChI |
WHYZZHSKSZLNRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
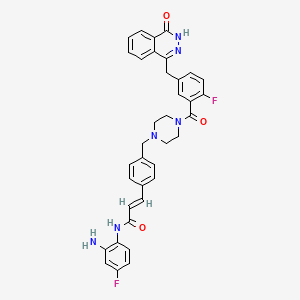

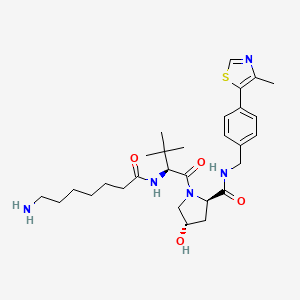
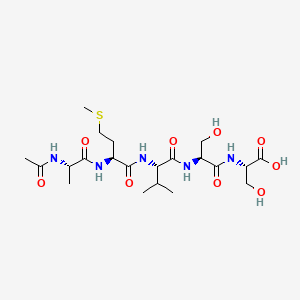
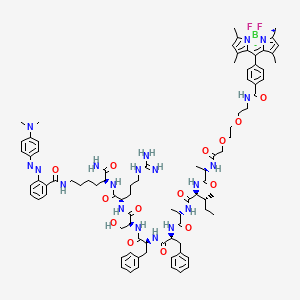
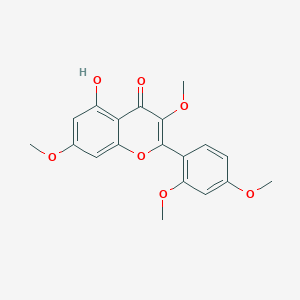
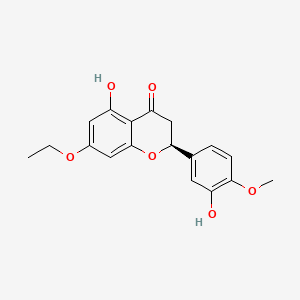
![(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol](/img/structure/B12367404.png)

![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
